

Decoding Specificity: A Comparative Analysis of the p300/CBP HAT Inhibitor B026

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	B026	
Cat. No.:	B15142409	Get Quote

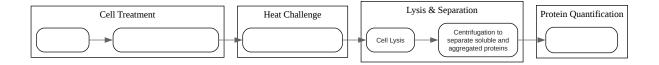
In the landscape of epigenetic drug discovery, the development of highly specific inhibitors for histone acetyltransferases (HATs) is a critical pursuit for therapeutic advancement. This guide provides a comparative analysis of **B026**, a potent and selective inhibitor of the homologous transcriptional co-activators p300 and CREB-binding protein (CBP), against other known p300/CBP inhibitors. Experimental data are presented to objectively assess its target specificity and performance.

Comparative Selectivity and Potency of p300/CBP Inhibitors

The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity against other related proteins. **B026** demonstrates high potency for both p300 and CBP, with IC50 values in the low nanomolar range.[1][2] A comparison with other well-characterized p300/CBP inhibitors, such as C646 and SGC-CBP30, highlights the distinct profiles of these compounds. While **B026** and C646 target the HAT domain, SGC-CBP30 is a bromodomain inhibitor, offering a different mechanism of action.

Compound	Target(s)	IC50 / Ki / Kd	Selectivity Profile
B026	p300/CBP (HAT Domain)	p300 IC50: 1.8 nM[1] [2][3][4]CBP IC50: 9.5 nM[1][2][3][4]	At least 2000-fold more selective for p300/CBP over other HAT family members. [5]
C646	p300/CBP (HAT Domain)	p300 Ki: 400 nM[6][7]	Selective for p300, with less potency for other acetyltransferases like PCAF, GCN5, and MOZ.[7][8]
SGC-CBP30	p300/CBP (Bromodomain)	CBP Kd: 21 nM[9] [10]p300 Kd: 32 nM[9] [10]	Displays 40-fold selectivity over the first bromodomain of BRD4 (BRD4(1)).[9] [10]

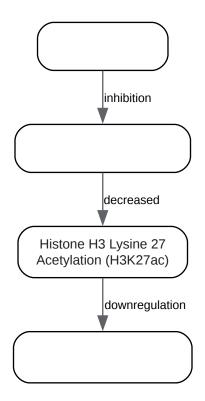
Experimental Validation of Target Engagement and Downstream Effects


To validate the target specificity of **B026**, several experimental approaches can be employed. These assays confirm direct binding to p300/CBP in a cellular context and measure the functional consequences of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein. Binding of **B026** to p300/CBP is expected to increase their thermal stability.

A simplified workflow for a CETSA experiment is depicted below:


Click to download full resolution via product page

CETSA experimental workflow.

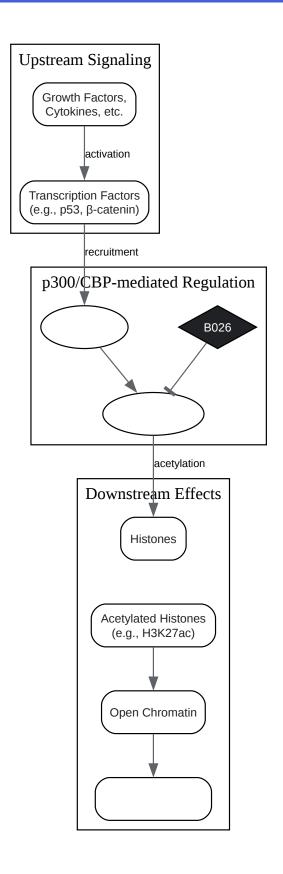
Western Blot for Histone Acetylation

Inhibition of p300/CBP HAT activity by **B026** leads to a reduction in the acetylation of their histone substrates, notably at H3K27.[1] This can be quantified by Western blotting.

The logical relationship for assessing downstream effects is as follows:

Click to download full resolution via product page

Downstream effects of **B026** treatment.



The p300/CBP Signaling Pathway

p300 and CBP are crucial transcriptional co-activators that integrate signals from numerous pathways to regulate gene expression. They are recruited to gene promoters and enhancers by transcription factors, where their HAT activity acetylates histones, leading to a more open chromatin structure and transcriptional activation.[11][12]

The following diagram illustrates the central role of p300/CBP in gene regulation:

Click to download full resolution via product page

Role of p300/CBP in transcriptional activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key assays mentioned.

In Vitro HAT Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant p300 or CBP. A common method is a fluorescence-based assay that detects the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.[13]

Materials:

- Recombinant human p300/CBP enzyme
- · Histone H3 peptide substrate
- Acetyl-CoA
- B026 and control compounds
- Assay buffer
- Fluorescent developer reagent
- 96-well plate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of B026 and control compounds in assay buffer.
- In a 96-well plate, add the p300/CBP enzyme, the histone H3 peptide substrate, and the compound dilutions.
- Initiate the reaction by adding Acetyl-CoA.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

- Stop the reaction and add the fluorescent developer reagent, which reacts with the CoA-SH produced.
- Incubate for a short period to allow for signal development.
- Measure the fluorescence intensity using a plate reader (e.g., λex = 535 nm / λem = 587 nm).
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for verifying the target engagement of **B026** with p300/CBP in cultured cells.[14][15]

Materials:

- Cancer cell line (e.g., MV-4-11)
- · Cell culture medium and reagents
- **B026** and vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plate
- Thermocycler
- Centrifuge
- Reagents for Western blotting

Procedure:

- Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with **B026** at the desired concentration or with vehicle control for 1-2 hours at 37°C.
- Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a
 predefined gradient (e.g., 40°C to 70°C). Heat the samples in a thermocycler for 3 minutes,
 followed by cooling to 4°C.
- Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
- Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Quantification: Carefully collect the supernatant containing the soluble proteins. Determine
 the protein concentration and analyze equal amounts of protein by Western blotting using
 antibodies specific for p300 and CBP.

Western Blot Protocol for H3K27Ac

This protocol details the detection of changes in histone H3 lysine 27 acetylation following treatment with **B026**.[16][17][18][19]

Materials:

- Cells treated with B026 or vehicle
- Histone extraction buffer
- SDS-PAGE gels (e.g., 15% for better histone resolution)
- Transfer apparatus and membranes (e.g., 0.2 μm nitrocellulose)
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent

Imaging system

Procedure:

- Histone Extraction: Lyse the treated cells and prepare acid extracts of histones or use a commercial kit for histone extraction.
- Protein Quantification: Determine the protein concentration of the histone extracts.
- SDS-PAGE: Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27ac and anti-total H3 antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system. Quantify the band intensities to determine the relative change in H3K27ac levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C646, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 19. origene.com [origene.com]
- To cite this document: BenchChem. [Decoding Specificity: A Comparative Analysis of the p300/CBP HAT Inhibitor B026]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142409#cross-validation-of-b026-s-target-specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com